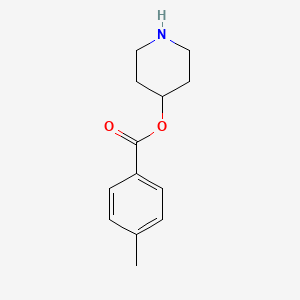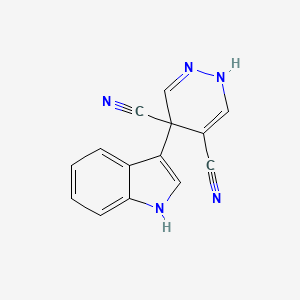
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo es un complejo compuesto orgánico que presenta tanto grupos indole como piridazina. Los derivados del indol son conocidos por sus significativas actividades biológicas, mientras que los derivados de la piridazina se exploran a menudo por sus propiedades farmacológicas. Por lo tanto, este compuesto tiene potencial para diversas aplicaciones en química medicinal y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de derivados del indol con precursores de la piridazina bajo condiciones controladas. Por ejemplo, la síntesis del indol de Fischer se puede emplear para preparar la porción de indol, que luego se hace reaccionar con derivados apropiados de la piridazina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como recristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo indol se puede oxidar bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar el anillo de la piridazina, lo que podría llevar a nuevos derivados.
Sustitución: Las reacciones de sustitución electrofílica son comunes para el anillo del indol debido a su naturaleza rica en electrones.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran solventes, temperaturas y catalizadores específicos para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo del indol puede conducir a la formación de indole-2,3-dionas, mientras que la reducción del anillo de la piridazina puede producir derivados de la dihidropiridazina .
Aplicaciones Científicas De Investigación
4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial farmacológico en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo implica su interacción con objetivos moleculares específicos. El grupo indol puede unirse a varios receptores y enzimas, influenciando las vías biológicas. El anillo de la piridazina también puede interactuar con diferentes objetivos moleculares, contribuyendo a la actividad biológica general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Derivados del indol: Compuestos como el ácido indol-3-acético y el indol-3-carbinol comparten el grupo indol y exhiben actividades biológicas similares.
Derivados de la piridazina: Compuestos como el ácido piridazina-3,6-dicarboxílico y la piridazina-4-carboxamida están estructuralmente relacionados y tienen propiedades farmacológicas comparables.
Unicidad
Lo que diferencia a 4-(1H-Indol-3-il)-1,4-dihidropiridazina-4,5-dicarbonitrilo es la combinación de anillos de indol y piridazina en una sola molécula. Esta estructura única le permite exhibir una gama más amplia de actividades biológicas y lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos .
Propiedades
Número CAS |
919785-64-1 |
|---|---|
Fórmula molecular |
C14H9N5 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C14H9N5/c15-5-10-6-18-19-9-14(10,8-16)12-7-17-13-4-2-1-3-11(12)13/h1-4,6-7,9,17-18H |
Clave InChI |
JZBBMKFLVPYQOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3(C=NNC=C3C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
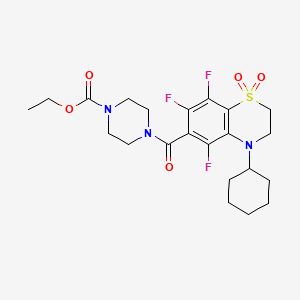
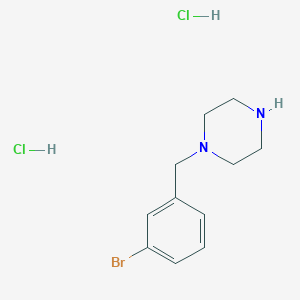
![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
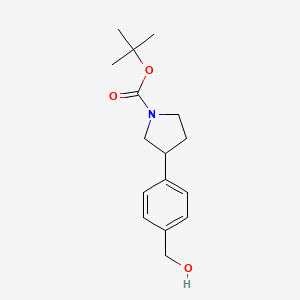
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
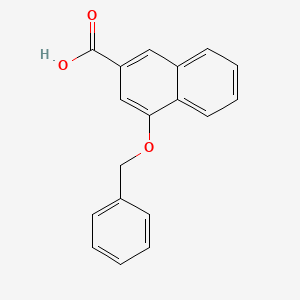

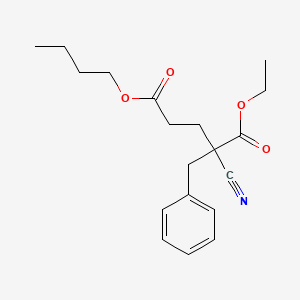
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
